Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester

Description

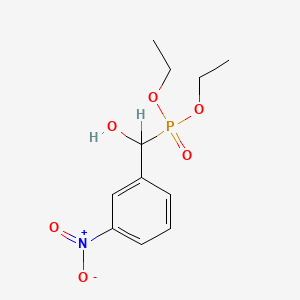

Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester (CAS 50652-91-0) is a phosphonate ester with the molecular formula C₁₁H₁₆NO₆P and a molecular weight of 289.224 g/mol . Its structure features a 3-nitrophenyl group attached to a hydroxymethylphosphonate core, with diethyl ester groups. Phosphonates are known for their stability and bioisosteric resemblance to carboxylic acids, making them valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

diethoxyphosphoryl-(3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO6P/c1-3-17-19(16,18-4-2)11(13)9-6-5-7-10(8-9)12(14)15/h5-8,11,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHANJBMOMOBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036289 | |

| Record name | Diethyl P-[hydroxy(3-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50652-91-0 | |

| Record name | Diethyl P-[hydroxy(3-nitrophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50652-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Toluenephosphonic acid, alpha-hydroxy-3-nitro-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050652910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl P-[hydroxy(3-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Additionally, the Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction are also employed for the synthesis of phosphonic acid derivatives .

Industrial Production Methods: Industrial production of phosphonic acid derivatives often involves the use of catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times . The choice of method depends on the desired scale of production and the specific properties of the compound being synthesized.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The compound undergoes a two-step hydrolysis process under concentrated HCl, forming a monoester intermediate before complete conversion to the phosphonic acid. This reaction is influenced by the electron-withdrawing nitro group on the phenyl ring, which accelerates the hydrolysis rate compared to unsubstituted analogs .

Reaction Mechanism:

-

Step 1 : Cleavage of the first P–O–C bond to yield the monoester monoacid intermediate.

-

Step 2 : Cleavage of the second P–O–C bond, the rate-determining step, to form the phosphonic acid.

Kinetic Data:

Pseudo-first-order rate constants ( and ) for analogous α-hydroxyphosphonates with electron-withdrawing substituents are summarized below:

| Substituent | (h) | (h) | Reaction Time (h) |

|---|---|---|---|

| 4-NO | 3.45 | 0.72 | 5.5 |

| 4-Cl | 2.89 | 0.65 | 6.0 |

| 3-NO* | ~3.10 | ~0.68 | ~6.0 |

*Data extrapolated from para-substituted analogs . The 3-nitro derivative is expected to exhibit similar kinetics due to comparable electronic effects.

Substituent Effects on Hydrolysis

The nitro group at the 3-position enhances hydrolysis through electron-withdrawing inductive effects, stabilizing the transition state during nucleophilic attack by water. Key findings include:

-

Reaction Acceleration : Electron-withdrawing groups reduce reaction times (e.g., 5.5–9.0 h for nitro-substituted derivatives vs. 9.5 h for unsubstituted analogs) .

-

Rate-Determining Step : The second hydrolysis step () is consistently slower, with values 4–5 times smaller than .

Intermediate Characterization

The monoethyl ester intermediate is detectable via NMR spectroscopy, showing distinct shifts at δ 23.3 ppm (intermediate) and δ 26.5 ppm (final product) . For the 3-nitro derivative, intermediate stability is transient, with rapid conversion to the phosphonic acid under reflux conditions .

Comparative Reactivity

Hydrolysis rates vary with ester alkyl groups and substituent positions:

| Ester Group | Substituent Position | Relative Rate () |

|---|---|---|

| Methyl | 4-NO | 3.45 |

| Ethyl | 3-NO | ~3.10 |

| Ethyl | Unsubstituted | 1.03 |

Ethyl esters generally hydrolyze slower than methyl analogs, but nitro substitution mitigates this effect .

Scientific Research Applications

Phosphonic acid derivatives exhibit a wide range of biological activities:

- Antiviral Agents : Certain phosphonic acids have shown efficacy against viruses such as Hepatitis C and Influenza A. Their mechanism involves inhibiting viral replication by targeting specific enzymatic pathways .

- Antibacterial Properties : Many phosphonic acids are recognized for their antibacterial properties, making them useful in developing new antibiotics .

- Lipoprotein Lipase Activation : The diethyl ester form has been shown to promote lipoprotein lipase activity, which is beneficial for reducing plasma triglycerides and increasing high-density lipoprotein cholesterol levels. This mechanism is particularly relevant in treating metabolic disorders .

Therapeutic Applications

The therapeutic potential of phosphonic acid derivatives extends to several areas:

- Cancer Treatment : Some phosphonic acids are being investigated as anticancer agents due to their ability to interfere with cancer cell metabolism and proliferation .

- Neurological Disorders : Compounds derived from phosphonic acids have been explored for their potential in treating neurological disorders by acting as modulators of neurotransmitter systems such as glutamate and GABA .

- Bone Health : Phosphonates are known to increase bone mineral density and are thus being researched for their application in osteoporosis treatment .

Case Studies

-

Study on Lipoprotein Lipase Activity :

- Objective : To investigate the effects of NO-1886 (a diethyl phosphonate) on lipoprotein lipase activity.

- Findings : The study found that NO-1886 significantly increased lipoprotein lipase activity, leading to reduced triglyceride levels in plasma. This suggests a potential application in managing dyslipidemia .

- Antiviral Efficacy Against Hepatitis C :

Summary Table of Applications

Mechanism of Action

The mechanism of action of phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester involves its interaction with molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it effective as a corrosion inhibitor . In biological systems, it can inhibit enzymes by mimicking the natural substrates or intermediates . The nitro group can also participate in redox reactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Diethyl [(4-{(9H-Carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate

- Structure : Incorporates a carbazole-triazole heterocyclic system and a benzamido group.

- Key Differences : The carbazole moiety enables π-π stacking interactions, enhancing binding to biological targets like DNA or enzymes. The triazole ring, synthesized via click chemistry, improves regioselectivity .

- Applications : Exhibits antimicrobial and anticancer activity due to heterocyclic pharmacophores .

Diethyl [tert-Boc-amino]phosphonate (Probe Intermediate)

- Structure : Contains a tert-butoxycarbonyl (Boc)-protected amine group.

- Key Differences : The Boc group stabilizes the amine during synthesis, allowing selective deprotection for activity-based protein profiling. The absence of a nitro group reduces electrophilicity .

- Applications : Used in enzyme inhibition studies, particularly for tyrosine phosphatases .

Fluorinated Pentenyl Phosphonate

- Structure : Features a 4-fluoro-3,5-dihydroxy-4-methyl-pent-1-enyl chain.

- Key Differences: Fluorine increases electronegativity and metabolic stability.

- Applications: Potential use in prodrug design or as a metabolic intermediate .

Diethyl [(Phenylsulfonyl)methyl]phosphonate

- Structure : Includes a phenylsulfonyl group .

- Key Differences : The sulfonyl group is a stronger electron-withdrawing group than nitro, increasing phosphonate acidity. This enhances reactivity in nucleophilic substitutions .

Physicochemical Properties

- log P : The target compound’s nitro group reduces lipophilicity compared to carbazole derivatives but is less hydrophilic than fluorinated analogs.

- pKa : Nitro and sulfonyl groups lower phosphonate pKa, enhancing acidity and solubility in physiological conditions .

Challenges and Opportunities

- Target Compound : The nitro group may confer toxicity risks but offers unique redox properties for targeted drug delivery.

- Stereochemistry : Unlike chiral phosphonates (e.g., ), the target lacks stereocenters, simplifying synthesis but limiting enantioselective interactions .

- Stability : Phosphonates with electron-withdrawing groups (e.g., nitro, sulfonyl) are prone to hydrolysis under acidic or basic conditions, necessitating formulation adjustments .

Biological Activity

Phosphonic acid derivatives, particularly those with various substituents, have garnered attention for their diverse biological activities. The compound Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester is a notable example, exhibiting potential in several therapeutic areas including anticancer and antibacterial applications. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C13H17N2O5P

- Molecular Weight : 303.25 g/mol

- IUPAC Name : Diethyl (hydroxy(3-nitrophenyl)methyl)phosphonate

Phosphonic acids often exhibit their biological effects through interactions with enzymes and cellular pathways. The diethyl ester form is particularly relevant due to its lipophilicity, which enhances membrane permeability and bioavailability. The hydroxy(3-nitrophenyl)methyl group may play a critical role in the compound's interaction with biological targets.

Anticancer Activity

Research has shown that phosphonic acid derivatives can inhibit the growth of various cancer cell lines. For instance:

- Growth Inhibition : Studies demonstrated that similar phosphonates displayed significant cytotoxicity against human Molt 4/C8 and CEM T-lymphocytes, with IC50 values often in the nanomolar range .

- Mechanism : The mode of action involves inducing apoptosis in cancer cells, potentially through the activation of caspases or disruption of mitochondrial function.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3g | Molt 4/C8 | 34 |

| 5g | CEM | 45 |

| 4a | L1210 | 50 |

Antibacterial Activity

Phosphonic acids have also been noted for their antibacterial properties:

- Inhibition Studies : A review highlighted that various phosphonic acid derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Mechanism : The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Case Studies

- Cytotoxicity in Tumor Cell Lines : A study evaluated the effects of a series of phosphonates on a panel of nearly 60 human tumor cell lines. The results indicated that compounds similar to diethyl phosphonates exhibited potent cytotoxicity, with some achieving IC50 values below 100 nM across multiple cell types .

- Antibacterial Efficacy : Another investigation focused on the antibacterial effects of phosphonic acid derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives significantly inhibited bacterial growth at low concentrations, suggesting their potential as therapeutic agents in treating infections .

Q & A

Q. What are the established synthetic pathways for preparing Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester?

- Methodological Answer : The compound can be synthesized via multi-step phosphorylation reactions. For example, analogous phosphonic acid diethyl esters are synthesized by reacting precursors like hydroxy-substituted aryl compounds with diethyl phosphite under basic conditions (e.g., NaH in CH₂Cl₂ at 0°C) . Silver oxide (AgO) may also be used as an oxidizing agent in intermediate steps to stabilize reactive intermediates, followed by thermal treatment (Δ) to drive the reaction to completion . Optimization of solvent choice (e.g., dichloromethane) and stoichiometric ratios is critical to minimize side products.

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H and ³¹P NMR to identify the phosphonate ester group (δ ~20–30 ppm in ³¹P NMR) and hydroxy(3-nitrophenyl)methyl substituents.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- Infrared (IR) spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1020 cm⁻¹ (P-O-C stretch) confirm phosphonate ester functionality.

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) for analogous phosphonic acid diethyl esters recommend:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Avoid skin contact, as phosphonates may cause irritation or dermatitis .

- Respiratory protection : Use a P95 respirator for dust or aerosol exposure .

- Storage : Store in a cool, dry place away from oxidizing agents. Stability data suggest no significant decomposition under standard lab conditions, but hydrolysis under acidic/basic conditions may occur .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound?

- Methodological Answer : Yield optimization requires:

- Reagent stoichiometry : Excess diethyl phosphite (1.2–1.5 eq) improves phosphorylation efficiency .

- Temperature control : Lower temperatures (0–5°C) suppress side reactions during nucleophilic substitution steps .

- Catalyst screening : Silver oxide (AgO) enhances intermediate stabilization in oxidation steps , while catalytic bases (e.g., triethylamine) may improve coupling reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates pure intermediates.

Q. What analytical challenges arise in characterizing the hydroxy(3-nitrophenyl)methyl substituent?

- Methodological Answer : Key challenges include:

- Stereochemical ambiguity : The hydroxy group may lead to diastereomer formation, resolvable via chiral HPLC or NOESY NMR.

- Nitrophenyl reactivity : The nitro group can participate in unintended redox reactions during synthesis, detectable via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics).

- Hydrogen bonding : Intramolecular H-bonding between the hydroxy and phosphonate groups may complicate NMR interpretation. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can mitigate this .

Q. How do hydrolysis conditions affect the stability of the diethyl ester group?

- Methodological Answer : Hydrolysis kinetics depend on:

- pH : Acidic conditions (e.g., HCl/dioxane) cleave the ester to yield phosphonic acid derivatives, as demonstrated in analogous compounds .

- Temperature : Reflux (100–120°C) accelerates hydrolysis but may degrade the nitrophenyl group.

- Byproduct management : Neutralization with NaHCO₃ post-hydrolysis prevents acid-catalyzed side reactions . Monitor reaction progress via TLC (Rf shift) or ³¹P NMR to track ester → acid conversion.

Q. What strategies resolve contradictions in reported synthetic yields for similar phosphonate esters?

- Methodological Answer : Discrepancies often stem from:

- Reagent purity : Impurities in diethyl phosphite or aryl precursors reduce yields. Pre-distillation or molecular sieves improve reagent quality .

- Reaction monitoring : Incomplete intermediate formation (e.g., due to AgO inefficiency) can be addressed by inline IR or GC-MS to track reaction progress .

- Scale-up effects : Pilot small-scale reactions (<1 mmol) before scaling to identify exothermicity or mixing issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.